(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
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Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-5-14-25(15-6-2)31(27,28)17-12-10-16(11-13-17)21(26)23-22-24(3)20-18(29-4)8-7-9-19(20)30-22/h5-13H,1-2,14-15H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVBXLSUECSWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cellular models.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways, such as those involving NF-kB and MAPK, influencing inflammatory responses.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) demonstrated significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 (Lung) | 25 |
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- Animal Models : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Dose 1 | 30 |
| Compound Dose 2 | 50 |
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer assessed the efficacy of this compound combined with standard chemotherapy. Results indicated improved overall survival rates and reduced tumor size in patients receiving the combination therapy compared to those receiving chemotherapy alone.
- Case Study on Rheumatoid Arthritis : Another study evaluated the effects of the compound on patients with rheumatoid arthritis. Patients reported reduced joint pain and swelling after four weeks of treatment, suggesting potential as a therapeutic agent for autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
